2-[2-({3-(AMINOCARBONYL)-4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID
Overview
Description
2-[2-({3-(AMINOCARBONYL)-4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID is a complex organic compound that features a combination of functional groups, including an amide, a thienyl group, and a carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({3-(AMINOCARBONYL)-4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID typically involves multi-step organic reactions. One common approach is to start with the thienyl derivative and introduce the amide and carboxylic acid functionalities through a series of reactions including amination, acylation, and esterification. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction times and conditions. The use of automated systems can help in maintaining consistent quality and scaling up the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-({3-(AMINOCARBONYL)-4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the amide group to an amine or to reduce the carboxylic acid to an alcohol.
Substitution: The thienyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[2-({3-(AMINOCARBONYL)-4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-[2-({3-(AMINOCARBONYL)-4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-({3-(AMINOCARBONYL)-4-[4-(METHYL)PHENYL]-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID
- 2-[2-({3-(AMINOCARBONYL)-4-[4-(TERT-BUTYL)PHENYL]-5-ETHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID
Uniqueness
The uniqueness of 2-[2-({3-(AMINOCARBONYL)-4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID lies in its specific combination of functional groups and its structural configuration. This combination allows for unique interactions with molecular targets and provides distinct chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[2-[[4-(4-tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]amino]-2-oxoethoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-11-16(12-5-7-13(8-6-12)20(2,3)4)17(18(21)26)19(28-11)22-14(23)9-27-10-15(24)25/h5-8H,9-10H2,1-4H3,(H2,21,26)(H,22,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCIWOZFVRQIGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)COCC(=O)O)C(=O)N)C2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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